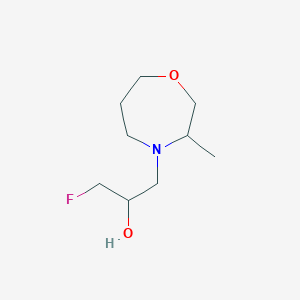![molecular formula C11H15FN2O B13268411 3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B13268411.png)
3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide is a chemical compound with the molecular formula C11H15FN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a fluorophenyl group, and a methylpropanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide typically involves the reaction of 4-fluorobenzylamine with N-methylpropanamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the production process .
Chemical Reactions Analysis
Types of Reactions
3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in cellular processes and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-2-[(4-fluorophenyl)methyl]propanamide
- 4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid
- (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Uniqueness
3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to inhibit HDACs sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C11H15FN2O |
|---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
2-(aminomethyl)-3-(4-fluorophenyl)-N-methylpropanamide |
InChI |
InChI=1S/C11H15FN2O/c1-14-11(15)9(7-13)6-8-2-4-10(12)5-3-8/h2-5,9H,6-7,13H2,1H3,(H,14,15) |
InChI Key |
CUZPVSNVCUBMEB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(CC1=CC=C(C=C1)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


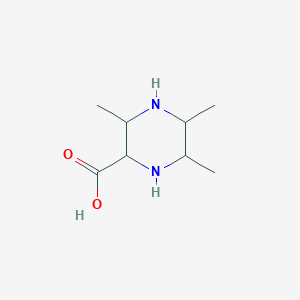

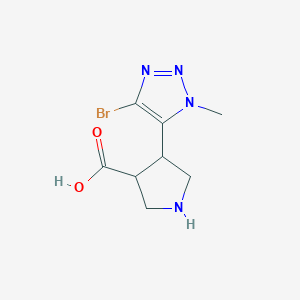
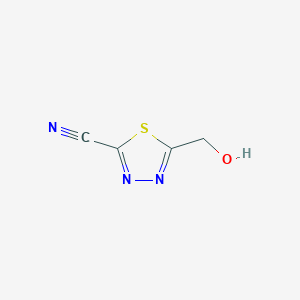
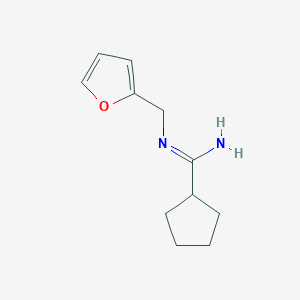

![1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13268372.png)
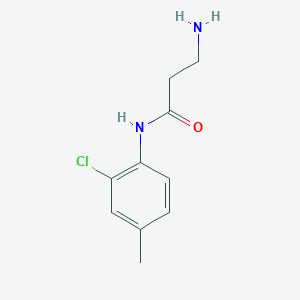
amine](/img/structure/B13268380.png)

![3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B13268394.png)
![2-[(2S)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid](/img/structure/B13268397.png)
![3-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13268399.png)
